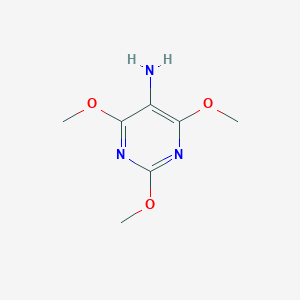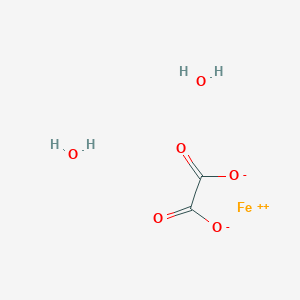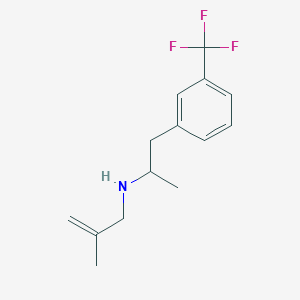
alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine, also known as amphetamines, is a class of psychoactive stimulant drugs that are widely used in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. The compound is synthesized through a complex chemical process that involves several steps and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Amphetamines have been extensively studied for their therapeutic and cognitive-enhancing effects. They are widely used in the treatment of ADHD, narcolepsy, and obesity due to their ability to increase alertness, attention, and motivation. They have also been studied for their potential use in the treatment of depression, anxiety, and addiction. In addition, alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine have been used as performance-enhancing drugs in sports and other activities.
Mecanismo De Acción
Amphetamines work by increasing the release and blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, alertness, and motivation, as well as improved cognitive function and mood. However, prolonged use of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can lead to tolerance, dependence, and addiction.
Efectos Bioquímicos Y Fisiológicos
Amphetamines have a wide range of biochemical and physiological effects on the body. They increase heart rate, blood pressure, and body temperature, as well as stimulate the central nervous system. They also increase the release of glucose and fatty acids from the liver and muscle tissue, leading to increased energy levels and weight loss. However, prolonged use of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can lead to cardiovascular disease, stroke, and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amphetamines have several advantages and limitations for lab experiments. They are widely available and relatively inexpensive, making them easy to obtain and use in research studies. They also have well-established pharmacological properties and are subject to strict regulations, ensuring that they are used safely and responsibly. However, alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine are also subject to abuse and diversion, and their effects can vary depending on the dose, route of administration, and individual factors.
Direcciones Futuras
There are several future directions for research on alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine. One area of interest is the development of new and improved formulations that are safer and more effective for long-term use. Another area of interest is the study of the molecular and cellular mechanisms underlying the effects of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine on the brain and body. This could lead to the development of new drugs that target specific pathways and receptors involved in the action of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine. Finally, there is a need for more research on the long-term effects of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine on health and well-being, as well as on their potential for abuse and addiction.
Métodos De Síntesis
The synthesis of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine involves several steps, including the reduction of ephedrine or pseudoephedrine to form the intermediate phenyl-2-propanone (P2P) or its derivatives, followed by the reductive amination of P2P with a suitable amine to form the final product. The process requires specialized equipment and expertise and is subject to strict regulations due to the potential for abuse and diversion.
Propiedades
Número CAS |
15270-47-0 |
|---|---|
Nombre del producto |
alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
Fórmula molecular |
C14H18F3N |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3 |
Clave InChI |
LBYGOKYMYRLVAO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
Sinónimos |
α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



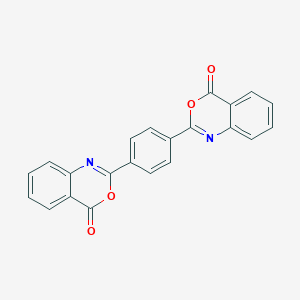
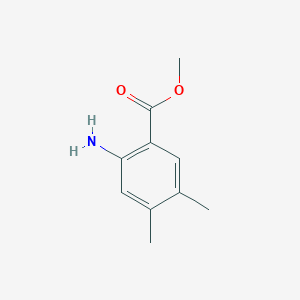
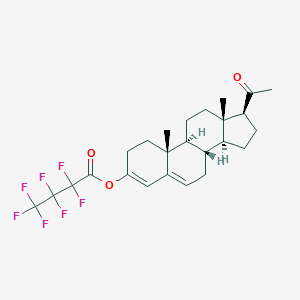
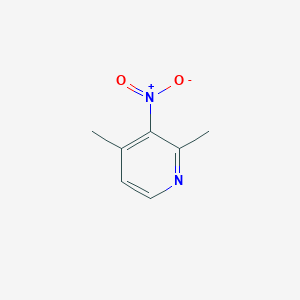
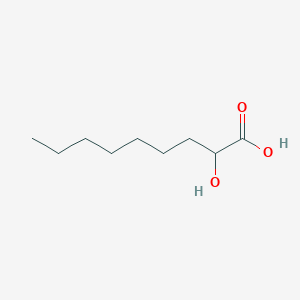
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
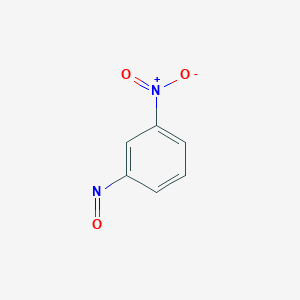
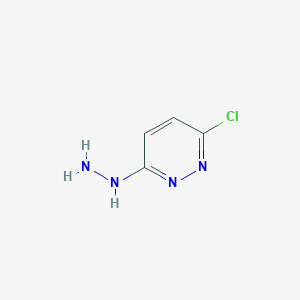
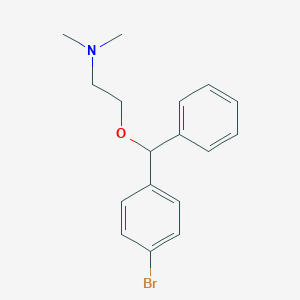
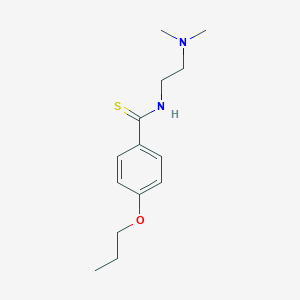
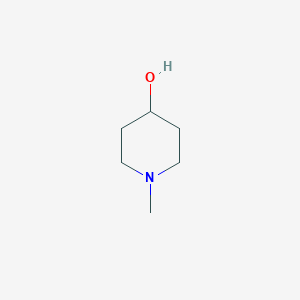
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
